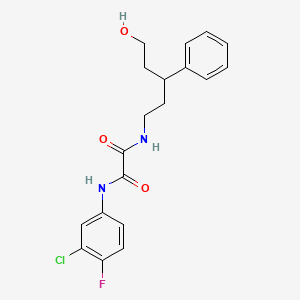

N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide

Description

N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide is a synthetic oxalamide derivative characterized by:

- Core structure: The oxalamide backbone (-NH-C(=O)-C(=O)-NH-), a common motif in medicinal chemistry for hydrogen bonding and structural rigidity .

This compound’s design likely targets biological pathways influenced by halogenated aromatic systems and hydrophilic side chains, such as viral entry inhibition or enzyme modulation .

Properties

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-(5-hydroxy-3-phenylpentyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN2O3/c20-16-12-15(6-7-17(16)21)23-19(26)18(25)22-10-8-14(9-11-24)13-4-2-1-3-5-13/h1-7,12,14,24H,8-11H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZOLPALMVVXQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and 5-hydroxy-3-phenylpentanoic acid.

Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-chloro-4-fluoroaniline with oxalyl chloride under anhydrous conditions to form N-(3-chloro-4-fluorophenyl)oxalamide.

Coupling Reaction: The intermediate is then coupled with 5-hydroxy-3-phenylpentanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

Large-scale Reactors: Use of large-scale reactors to handle bulk quantities of starting materials.

Automated Processes: Implementation of automated processes to ensure consistent quality and yield.

Purification Techniques: Utilization of advanced purification techniques like recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

Pathways Involved: It may modulate specific biochemical pathways, leading to desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogues

N1-Substituent Variations

a) N1-(4-chlorophenyl) derivatives

- Example : N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 15, )

- Key differences :

- The 4-chlorophenyl group lacks the 4-fluoro substituent, reducing electronegativity and steric bulk compared to the target compound.

- The N2-substituent incorporates a thiazole-pyrrolidine system, enhancing heterocyclic interactions but reducing hydrophilicity.

b) N1-(3-chloro-4-fluorophenyl) derivatives

- Example : N1-(3-chloro-4-fluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl (Compound 24, )

- Key differences :

- Shares the N1-(3-chloro-4-fluorophenyl) group with the target compound but replaces the pentyl chain with a hydroxymethylthiazole-piperidine moiety.

- The hydroxymethyl group may improve solubility, while the thiazole and piperidine enhance metabolic stability.

c) N1-(4-chloro-3-(trifluoromethyl)phenyl) derivatives

- Example : N1-(4-chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide ()

- Key differences :

- Incorporates a trifluoromethyl group, increasing lipophilicity and electron-withdrawing effects compared to the target’s fluorine.

- The N2-substituent includes a pyridine-carboxamide system, favoring π-π stacking and hydrogen bonding.

N2-Substituent Variations

a) Hydroxyalkyl vs. Heterocyclic Chains

- Target compound : The 5-hydroxy-3-phenylpentyl chain balances hydrophilicity (hydroxyl) and lipophilicity (phenyl), optimizing membrane permeability and solubility.

- Heterocyclic analogues (e.g., Compounds 13–15, ): Thiazole and pyrrolidine groups improve target specificity but may limit bioavailability due to increased polarity .

b) Phenylpentyl vs. Piperazinyl-Pyrazole Systems

- Example : N1-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide ()

- Key differences :

- The N2-pyrazole group enables hydrogen bonding, while the piperazinyl-ethyl chain introduces basicity.

- Lacks the hydroxyl group, reducing solubility but enhancing blood-brain barrier penetration.

Research Findings and Implications

- Halogenation : The 3-chloro-4-fluorophenyl group in the target compound enhances binding affinity compared to 4-chlorophenyl analogues, as seen in HIV inhibitors .

- Hydroxyl groups : Improve solubility but may reduce metabolic stability. Compound 24’s hydroxymethylthiazole shows similar benefits .

- Safety: Food additives with oxalamide cores () exhibit low toxicity (NOEL ≥8 mg/kg), suggesting structural modifications can mitigate risks .

Biological Activity

N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide is a synthetic compound belonging to the oxalamide class, which has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of a chloro-fluorophenyl group and a hydroxy-substituted phenylpentyl moiety. The synthesis typically involves several key steps:

- Formation of the Oxalamide Core : This is achieved by reacting oxalyl chloride with an appropriate amine precursor.

- Introduction of the Chloro-Fluorophenyl Group : Halogenation reactions are employed to introduce the chloro and fluoro substituents onto the phenyl ring.

- Attachment of Hydroxy-Phenylpentyl : This step may involve coupling reactions using suitable boronic acids or stannanes.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Animal models have revealed a reduction in inflammatory markers, suggesting its potential utility in treating inflammatory diseases .

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- Breast Cancer Study : A study involving MCF-7 breast cancer cells reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Inflammatory Model : In a mouse model of acute inflammation, administration of the compound significantly reduced paw edema and levels of pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent .

Research Findings Summary Table

| Biological Activity | Assay Type | Cell Line/Model | Result |

|---|---|---|---|

| Anticancer | In vitro | MCF-7 (Breast Cancer) | Dose-dependent inhibition of cell viability (IC50 determined) |

| Anti-inflammatory | In vivo | Mouse model | Significant reduction in paw edema and pro-inflammatory cytokines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.